molecular formula C26H33N7O2 B11935813 RORgammat inhibitor 1

RORgammat inhibitor 1

Cat. No.: B11935813
M. Wt: 475.6 g/mol
InChI Key: GMRCLEMCHGYDSY-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of RORgammat inhibitors typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions can vary depending on the structure of the inhibitor. For example, one common approach involves the use of fluorescence resonance energy transfer (FRET) assays to identify potential inhibitors, followed by molecular dynamics simulations to optimize their structures . Industrial production methods for these inhibitors often involve large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

RORgammat inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific structure of the inhibitor and the reaction conditions.

Properties

Molecular Formula

C26H33N7O2

Molecular Weight

475.6 g/mol

IUPAC Name

N-[8-[[(3R)-4-(cyclopentanecarbonyl)-3-methylpiperazin-1-yl]methyl]-7-methylimidazo[1,2-a]pyridin-6-yl]-2-methylpyrimidine-5-carboxamide

InChI

InChI=1S/C26H33N7O2/c1-17-14-31(10-11-33(17)26(35)20-6-4-5-7-20)15-22-18(2)23(16-32-9-8-27-24(22)32)30-25(34)21-12-28-19(3)29-13-21/h8-9,12-13,16-17,20H,4-7,10-11,14-15H2,1-3H3,(H,30,34)/t17-/m1/s1

InChI Key

GMRCLEMCHGYDSY-QGZVFWFLSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C

Canonical SMILES

CC1CN(CCN1C(=O)C2CCCC2)CC3=C(C(=CN4C3=NC=C4)NC(=O)C5=CN=C(N=C5)C)C

Origin of Product

United States

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